In Vivo Survival Superiority Over Silver Sulfadiazine and Sulfamylon in Infected Wound Model
In a rat infected full-thickness wound model inoculated with 10⁸ CFU Pseudomonas aeruginosa, topical D2A21 gel delivered 100% survival at 21 days, compared to 33% for silver sulfadiazine (SSD), 83% for Sulfamylon (mafenide), and 50% for vehicle control [1]. This represents a 3-fold survival advantage over SSD, the most widely used topical burn antimicrobial, and a 17-percentage-point improvement over Sulfamylon. The comparator study used identical wound dimensions (two 1.5 × 1.5 cm full-thickness dorsal defects), inoculum size, and daily treatment regimen across all groups.
| Evidence Dimension | 21-day survival rate in P. aeruginosa-infected full-thickness wound model |
|---|---|
| Target Compound Data | D2A21 gel: 100% survival (n=48 Wistar rats, 21-day endpoint) |
| Comparator Or Baseline | Silver sulfadiazine (SSD): 33% survival; Sulfamylon (mafenide): 83% survival; Vehicle control: 50% survival |
| Quantified Difference | D2A21 vs. SSD: +67 percentage points (3.0-fold); D2A21 vs. Sulfamylon: +17 percentage points (1.2-fold); D2A21 vs. control: +50 percentage points (2.0-fold) |
| Conditions | Wistar rats; two 1.5×1.5 cm full-thickness dorsal defects; 10⁸ CFU P. aeruginosa inoculum; daily topical treatment; 21-day observation |
Why This Matters
Survival is the hardest endpoint in infected wound models; D2A21's 100% survival versus 33% for the gold-standard SSD provides the strongest possible rationale for selecting D2A21 over conventional topical antibiotics in burn infection research or therapeutic development.
- [1] Chalekson CP, Neumeister MW, Jaynes J. Treatment of infected wounds with the antimicrobial peptide D2A21. J Trauma. 2003;54(4):770-774. doi:10.1097/01.TA.0000047047.79701.6D View Source
